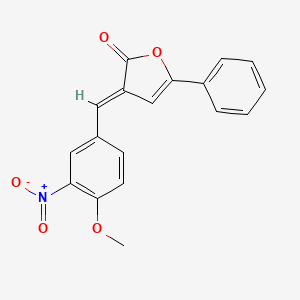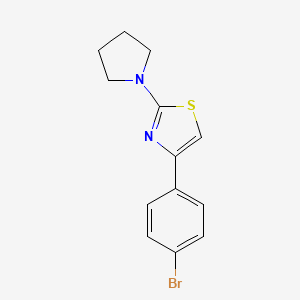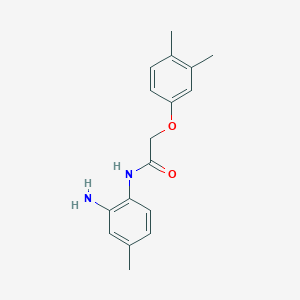![molecular formula C16H15ClN2O2 B5857733 N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide CAS No. 430458-84-7](/img/structure/B5857733.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as CMBC, is a chemical compound that has shown potential in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it an interesting subject of study. In
Wirkmechanismus
The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide in lab experiments is its specificity for PARP. This makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation of using N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide is its potential toxicity. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide. One direction is to further explore its potential use in cancer therapy. Another direction is to study its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide and its potential toxicity.
In conclusion, N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide is a chemical compound that has shown potential in various scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it an interesting subject of study. Further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide involves a two-step process. The first step involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-methylbenzenecarboximidamide to form N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has shown potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has anticancer properties and can induce apoptosis in cancer cells. N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-4-3-5-12(8-10)15(18)19-21-16(20)13-7-6-11(2)9-14(13)17/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYZGLZPADNBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=C(C=C(C=C2)C)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)C)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N''-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)






![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)

![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)